molecular formula C13H9ClN2O4 B13418975 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide CAS No. 4638-49-7

5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide

Cat. No.: B13418975
CAS No.: 4638-49-7
M. Wt: 292.67 g/mol
InChI Key: HTXGLMUZXAFRII-UHFFFAOYSA-N
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Description

5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide is an organic compound with the molecular formula C₁₃H₉ClN₂O₄. It is known for its unique chemical structure, which includes a benzamide core substituted with a chlorine atom, a hydroxyl group, and a nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 4-nitroaniline in the presence of a coupling agent such as phosphorus trichloride (PCl₃). The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:

  • Dissolve 5-chloro-2-hydroxybenzoic acid in a suitable solvent (e.g., toluene).
  • Add 4-nitroaniline and phosphorus trichloride to the reaction mixture.
  • Stir the reaction mixture at an elevated temperature (e.g., 80-100°C) for several hours.
  • Cool the reaction mixture and isolate the product by filtration or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide, NaOH).

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may interfere with cellular signaling pathways, leading to altered cellular functions and responses .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-(4-nitrophenyl)benzamide
  • 5-chloro-2-hydroxy-N-(2-chloro-4-nitrophenyl)benzamide
  • 5-chloro-2-hydroxy-N-(4-aminophenyl)benzamide

Uniqueness

5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxyl group and a nitrophenyl group allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

CAS No.

4638-49-7

Molecular Formula

C13H9ClN2O4

Molecular Weight

292.67 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide

InChI

InChI=1S/C13H9ClN2O4/c14-8-1-6-12(17)11(7-8)13(18)15-9-2-4-10(5-3-9)16(19)20/h1-7,17H,(H,15,18)

InChI Key

HTXGLMUZXAFRII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)O)[N+](=O)[O-]

Origin of Product

United States

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